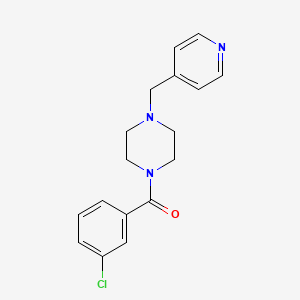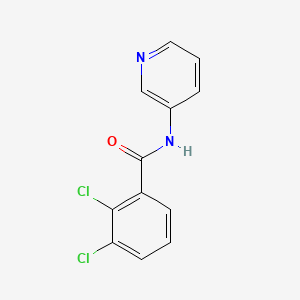![molecular formula C23H20N4O2 B5588479 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves oxidative cyclization processes. For example, the synthesis of organic salts through oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to produce quinoxalines demonstrates the type of synthetic strategies that might be employed in the preparation of compounds like N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide. These processes feature metal-free, mild reaction conditions leading to high yields and purity, indicative of the methods that could be applied to synthesize the compound (Faizi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Antibacterial Applications
Research on similar quinoline derivatives has shown significant cytotoxic and antimicrobial activities. For instance, marinamide and its methyl ester, derived from marine fungi, demonstrated potent cytotoxic activity against various tumor cell lines, suggesting potential for cancer therapy research (Feng Zhu et al., 2013). Similarly, novel series of quinoline derivatives synthesized from N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide exhibited significant antibacterial activities (R. S. Joshi et al., 2011).
Molecular Structures and Chemical Sensors
Studies on the structural aspects of quinoline and its derivatives have led to the discovery of stable cocrystals and novel chemical sensors. The crystal structures of pyrogallol and its cocrystals with N-heterocycles, for example, have revealed unique and novel observations in structure (Ranjit Thakuria et al., 2012). Additionally, a chemosensor based on quinoline for monitoring Zn2+ concentrations in living cells and aqueous solution showed remarkable fluorescence enhancement, highlighting its application in environmental and biological monitoring (G. Park et al., 2015).
Neuropharmacology and AMPA Receptor Antagonism
Quinoline derivatives have been explored for their neuropharmacological properties as well. CP-465,022, a quinazolin-4-one AMPA receptor antagonist, inhibits AMPA receptor-mediated currents, suggesting a potential role in treating conditions associated with aberrant AMPA receptor activity, such as epilepsy and neurodegeneration (J. Lazzaro et al., 2002).
Antimicrobial Activity of Coumarin-Quinoline Derivatives
The synthesis of new coumarin-quinoline derivatives has shown promising antibacterial activity, suggesting the potential for developing new antimicrobial agents (B. Porwal et al., 2009).
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-4-5-21-19(11-16)12-20(22(28)26-21)15-27(14-17-3-2-8-25-13-17)23(29)18-6-9-24-10-7-18/h2-13H,14-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSGGZMVMXBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CN=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)

![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)
![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)


![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)
![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)
![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)